![molecular formula C8H8ClN3O B1458137 4-chloro-5-methyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one CAS No. 1177447-31-2](/img/structure/B1458137.png)
4-chloro-5-methyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one
Vue d'ensemble
Description
4-chloro-5-methyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one (4CMDP) is a heterocyclic compound that has been the focus of numerous scientific studies. It is a member of the pyrido[2,3-d]pyrimidin-7(8H)-one family, which has been studied for its potential applications in pharmaceuticals, agrochemicals, and materials science. 4CMDP is an important intermediate for the synthesis of many drugs, such as those used to treat cancer, cardiovascular disease, and diabetes. It is also used in research laboratories for its unique properties and broad range of applications.
Mécanisme D'action
The mechanism of action of 4-chloro-5-methyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one is not well understood. However, it is believed that the compound acts as an electron donor, donating electrons to other molecules in the vicinity. This electron donation is believed to be responsible for the compound’s ability to act as an intermediate in the synthesis of numerous drugs, insecticides, herbicides, and materials.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, the compound has been studied for its potential effects on the human body. In particular, this compound has been studied for its potential effects on the cardiovascular system, as well as its potential to induce apoptosis in cancer cells. However, more studies are needed to fully understand the biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 4-chloro-5-methyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one in laboratory experiments has several advantages. First, the compound is relatively inexpensive and easy to obtain. Second, the synthesis of this compound is relatively simple and can be completed in several hours. Third, the compound is relatively stable, making it an ideal intermediate for the synthesis of numerous drugs, insecticides, herbicides, and materials. However, there are some limitations to the use of this compound in laboratory experiments. For example, the compound is not soluble in water, making it difficult to use in aqueous solutions. Additionally, the compound is highly reactive, making it difficult to handle and store.
Orientations Futures
The use of 4-chloro-5-methyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one in scientific research has numerous potential future directions. First, further research could be conducted to better understand the biochemical and physiological effects of this compound on the human body. Second, further research could be conducted to develop more efficient and cost-effective methods of synthesizing this compound. Third, further research could be conducted to develop new applications for this compound, such as in the synthesis of drugs, insecticides, herbicides, and materials. Fourth, further research could be conducted to develop new methods of handling and storing this compound, such as using solvents that are more compatible with the compound. Finally, further research could be conducted to better understand the mechanism of action of this compound, as this could lead to new applications for the compound.
Applications De Recherche Scientifique
4-chloro-5-methyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one has been widely studied for its potential applications in pharmaceuticals, agrochemicals, and materials science. In the pharmaceutical field, this compound has been used as an intermediate in the synthesis of numerous drugs, such as those used to treat cancer, cardiovascular disease, and diabetes. In agrochemicals, this compound has been used as an intermediate in the synthesis of insecticides and herbicides. In materials science, this compound has been used as an intermediate in the synthesis of polymers and other materials.
Propriétés
IUPAC Name |
4-chloro-5-methyl-6,8-dihydro-5H-pyrido[2,3-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3O/c1-4-2-5(13)12-8-6(4)7(9)10-3-11-8/h3-4H,2H2,1H3,(H,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGBDGFXWZDTFEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)NC2=C1C(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

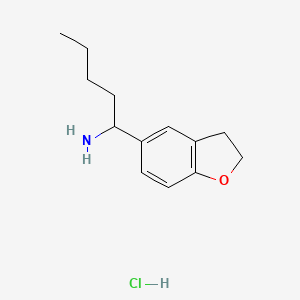

![4-chloro-5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B1458056.png)


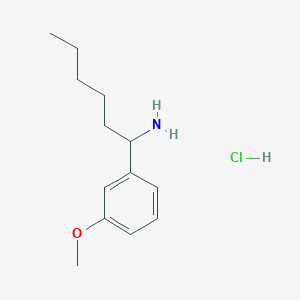
![tert-Butyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B1458062.png)

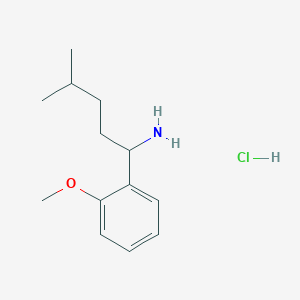

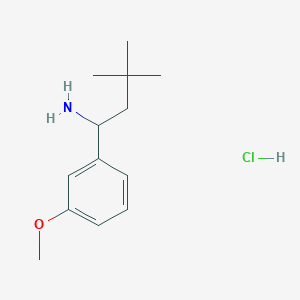
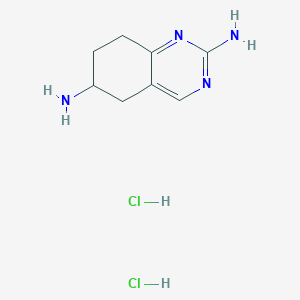
![[1-(3-Chlorobenzyl)cyclopropyl]methanamine hydrochloride](/img/structure/B1458075.png)
